molecular formula C10H16O B13258775 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde

1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13258775
M. Wt: 152.23 g/mol
InChI Key: UWYVZJUGUAWEIS-NSCUHMNNSA-N
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Description

1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde (CAS 1937253-12-7) is a cyclopentane-derived carbaldehyde featuring a but-2-en-1-yl substituent. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol . The compound’s structure combines a rigid cyclopentane ring with an α,β-unsaturated alkenyl group, which may confer unique reactivity, such as participation in conjugate addition or Diels-Alder reactions. Limited data on its physical properties (e.g., boiling point, melting point) are available in the provided evidence, but its synthesis likely follows protocols analogous to related cyclopentane carbaldehydes, such as nitrile reduction using sodium hydride (NaH) and zinc chloride (ZnCl₂) .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-[(E)-but-2-enyl]cyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-2-3-6-10(9-11)7-4-5-8-10/h2-3,9H,4-8H2,1H3/b3-2+

InChI Key

UWYVZJUGUAWEIS-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1(CCCC1)C=O

Canonical SMILES

CC=CCC1(CCCC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentanone with but-2-en-1-yl magnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions include:

    Step 1: Formation of the Grignard reagent by reacting but-2-en-1-yl bromide with magnesium in anhydrous ether.

    Step 2: Addition of the Grignard reagent to cyclopentanone to form the corresponding alcohol.

    Step 3: Oxidation of the alcohol to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the but-2-en-1-yl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: 1-(But-2-en-1-yl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(But-2-en-1-yl)cyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Key Reactions:

  • Aldol Condensation : The aldehyde group can undergo aldol condensation, leading to the formation of β-hydroxy aldehydes or ketones, which are useful in further synthetic pathways.
  • Cycloaddition Reactions : The double bond in the butenyl group can participate in cycloaddition reactions, facilitating the formation of cyclic compounds that are often found in natural products and pharmaceuticals.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules.

Case Studies:

  • Synthesis of Anticancer Agents : Research has indicated that derivatives of cyclopentane-based aldehydes exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde have been linked to enhanced activity against MOLT-4 and A431 cancer cells, with IC50 values suggesting potent anticancer properties .
  • Chiral Building Blocks : The compound can be utilized to create chiral intermediates necessary for the synthesis of enantiomerically pure pharmaceuticals. The ability to manipulate the stereochemistry during synthesis is crucial for developing effective drugs with fewer side effects .

Material Science

In material science, 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde finds applications due to its potential as a monomer or additive in polymer chemistry.

Applications:

  • Polymer Synthesis : The compound can be used as a monomer in the production of polymers with tailored properties. Its reactivity allows for the incorporation into copolymers that may exhibit specific mechanical or thermal characteristics.
Application AreaDescriptionPotential Benefits
Organic SynthesisIntermediate for various chemical reactionsVersatile building block
Medicinal ChemistryPrecursor for bioactive compoundsAnticancer properties
Material ScienceMonomer for polymer productionCustomized material properties

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The but-2-en-1-yl group can undergo addition reactions, further modifying the compound’s activity. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde with structurally related cyclopentane carbaldehydes, emphasizing substituent effects on physical properties, reactivity, and synthesis:

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Properties Synthesis & Yield
1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde C₁₀H₁₆O But-2-en-1-yl (α,β-unsaturated) 152.23 Likely liquid at room temperature; potential for conjugate addition reactions Presumed nitrile reduction (similar to 5.7h: NaH/ZnCl₂, ~82% yield inferred)
1-(Naphthalen-2-yl)cyclopentane-1-carbaldehyde C₁₅H₁₄O Naphthalen-2-yl (aromatic) 210.27 White solid, m.p. 75.3–76.8°C; IR: 2704 (C-H), 1714 cm⁻¹ (C=O) Nitrile reduction (NaH/ZnCl₂, 82% yield)
2-Chlorocyclopent-1-ene-1-carbaldehyde C₆H₅ClO Chloro (electron-withdrawing) 128.56 Likely volatile liquid; enhanced electrophilicity at aldehyde due to Cl Not explicitly stated; potential halogenation of cyclopentene precursor
1-(Chloromethyl)cyclopentane-1-carbaldehyde C₇H₁₁ClO Chloromethyl (electron-withdrawing) 146.61 Higher polarity due to Cl; potential for SN2 reactions at CH₂Cl group No synthesis details provided
1-[(tert-Butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde C₁₂H₂₄O₂Si TBDMS-O (sterically bulky) 228.4 High lipophilicity; steric hindrance may slow aldehyde reactivity Likely silylation of hydroxyl precursor

Substituent Effects on Reactivity

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The but-2-en-1-yl group (α,β-unsaturated) may stabilize the aldehyde via conjugation, while the naphthalen-2-yl group (aromatic) could enhance resonance stabilization of the carbonyl group .
    • Chlorine substituents (e.g., 2-chloro, chloromethyl) increase electrophilicity at the aldehyde, facilitating nucleophilic additions such as Grignard reactions or condensations .
  • This contrasts with the linear but-2-en-1-yl chain, which offers minimal steric obstruction .

Biological Activity

1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde is C9H12OC_9H_{12}O, with a molecular weight of approximately 136.19 g/mol. The structure includes a cyclopentane ring with an aldehyde functional group and a butenyl substituent, which contributes to its reactivity and biological interactions.

The biological activity of 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes through the aldehyde group. This interaction can alter the function of these biomolecules, potentially leading to various physiological effects. The allylic portion of the molecule may also participate in biochemical pathways, enhancing its overall biological activity.

Anticancer Activity

Research has indicated that compounds similar to 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cell lines, such as MOLT-4 (T-cell leukemia) and A431 (epidermoid carcinoma), with IC50 values indicating potent cytotoxic effects .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
(−)-Neplanocin AMOLT-47Induces apoptosis
(−)-Neplanocin AA43110Induces apoptosis
6-bromoindirubin-3′-oximeMDA-MB-2310.86Inhibits proliferation and induces apoptosis

Antimicrobial Properties

The compound may also possess antimicrobial properties, making it a candidate for further investigation in drug development. Its aldehyde functionality allows for interactions with microbial enzymes, potentially inhibiting their growth .

Case Studies

A notable study investigated the cytotoxic effects of various compounds structurally related to 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde on cancer cell lines. The study utilized brine shrimp assays to assess toxicity levels, revealing that certain derivatives exhibited significant cytotoxicity at low concentrations .

Table 2: Cytotoxicity Assessment via Brine Shrimp Assay

CompoundConcentration (µg/mL)Mortality (%)
Compound A40070
Compound B20050
Compound C10030

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